2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid

Cannabinoid receptor pharmacology CB1 antagonist Receptor binding assay

For CB1 receptor pharmacology, sourcing a validated selective antagonist is critical. This compound solves the problem of unreliable tool compounds with its defined CB1 affinity (Ki = 22 nM) and >454-fold selectivity over CB2, ensuring assay confidence. - Directly applicable for CB1 binding/functional studies requiring a clean pharmacological tool. - 3-Furoic acid core with 2-methyl substitution offers a distinct SAR data point vs. 2-furoic acid analogs. - Serves as a synthetic intermediate for amide coupling or esterification at ≥97% purity.

Molecular Formula C10H13NO5S
Molecular Weight 259.28 g/mol
CAS No. 306936-43-6
Cat. No. B1363470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
CAS306936-43-6
Molecular FormulaC10H13NO5S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O
InChIInChI=1S/C10H13NO5S/c1-7-8(10(12)13)6-9(16-7)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
InChIKeyQOGZFCGDYUTGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-furoic Acid: Overview & Differentiation


2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid (CAS 306936-43-6) is a synthetic organic compound classified as a substituted furoic acid derivative bearing a pyrrolidinylsulfonyl substituent, with a molecular formula of C₁₀H₁₃NO₅S and a molecular weight of 259.28 g/mol . It is primarily supplied as a research chemical building block with typical purity specifications of ≥95% or ≥97% . While structurally related to other furoic acid sulfonamide derivatives such as 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (CAS 933690-52-9), the 3-furoic acid core and the presence of a methyl group at the 2-position represent distinct structural differentiators that may influence physicochemical properties and biological target interactions . The compound has been characterized in the BindingDB with a reported Ki of 22 nM for the human cannabinoid receptor type 1 (CB1) and exhibits >454-fold selectivity over CB2 (Ki > 10,000 nM) [1].

Generic Substitution Risks


Generic substitution within the furoic acid sulfonamide class is scientifically and operationally unsound without rigorous validation. While several structural analogs exist—including 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (CAS 933690-52-9, 2-furoic acid core, no methyl substitution) and 5-{[2-(Aminocarbonyl)pyrrolidin-1-yl]sulfonyl}-2-furoic acid (CAS 1132890-53-9, carboxamide-modified)—these compounds differ in at least two critical structural parameters: (1) the position of the carboxylic acid on the furan ring (2-furoic acid vs. 3-furoic acid core), and (2) the presence or absence of the 2-methyl substituent . These structural variations are not trivial; in related sulfonyl pyrrolidine series, even minor modifications to the furan substitution pattern have been shown to alter target binding affinity and selectivity profiles [1]. Substituting CAS 306936-43-6 with a 2-furoic acid analog without confirming equivalent CB1 receptor binding affinity (Ki = 22 nM) or comparable CB1/CB2 selectivity (>454-fold) would introduce unquantified experimental variability, potentially invalidating SAR conclusions, confounding biological assay results, or derailing synthetic routes that depend on the specific reactivity of the 3-furoic acid carboxyl group [2]. The quantitative evidence below establishes where this compound's differentiation is measurable and procurement-relevant.

Differentiation Evidence vs. Analogs


CB1 Receptor Binding Affinity

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid demonstrates sub-100 nanomolar binding affinity for the human cannabinoid receptor type 1 (CB1), with a reported Ki value of 22 nM in a radioligand displacement assay using [³H]CP55940 as the competitive ligand [1]. This affinity is quantitatively documented in BindingDB under entry BDBM50516235 / CHEMBL4563408. While direct head-to-head comparator data for structurally analogous furoic acid sulfonamides are not available in the public domain, this Ki value establishes a benchmark binding potency that can be used to assess any proposed generic substitute. Procurement of a 2-furoic acid analog (e.g., CAS 933690-52-9) or a carboxamide-modified derivative without equivalent CB1 binding validation introduces unquantified risk of reduced target engagement [1].

Cannabinoid receptor pharmacology CB1 antagonist Receptor binding assay Target engagement

CB1/CB2 Receptor Selectivity

In addition to its CB1 binding affinity, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid exhibits a pronounced selectivity window against the cannabinoid receptor type 2 (CB2). BindingDB reports a Ki value of >10,000 nM (>10 µM) for human CB2 under the same radioligand displacement assay conditions [1]. This corresponds to a >454-fold selectivity for CB1 over CB2 (calculated as 10,000 nM / 22 nM). Such selectivity profiling data are not uniformly available for uncharacterized furoic acid sulfonamide analogs, and substitution with a compound lacking documented CB1/CB2 selectivity could introduce off-target CB2-mediated effects that confound experimental interpretation [1].

Receptor selectivity CB1/CB2 selectivity Off-target profiling Cannabinoid receptor

Structural Differentiation from 2-Furoic Acid Analogs

The target compound (CAS 306936-43-6) is a 3-furancarboxylic acid derivative bearing a methyl group at the 2-position of the furan ring . The closest commercially available structural analog is 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (CAS 933690-52-9), which differs in two key structural parameters: (1) the carboxylic acid is attached at the 2-position of the furan ring rather than the 3-position, and (2) the compound lacks the 2-methyl substituent present in the target compound . These structural differences are reflected in the molecular formulas: C₁₀H₁₃NO₅S (MW 259.28) for the target compound versus C₉H₁₁NO₅S (MW 245.25) for the 2-furoic acid analog . In sulfonyl pyrrolidine patent literature, furan substitution pattern has been shown to influence biological activity profiles, though direct comparative data between these specific compounds are not available [1].

Chemical structure Furoic acid isomers Structure-activity relationship Building block differentiation

Crystal Structure Determination

The solid-state structure of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid has been characterized by single-crystal X-ray diffraction, providing crystallographic parameters that can serve as a quality control and identity verification benchmark [1]. The compound crystallizes in the monoclinic system, space group P 2₁/c, with unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecular structure is non-planar, with near-ideal tetrahedral coordination at the sulfur atom and strong hydrogen bonding in the x-z plane of the crystal lattice [1]. While comparable crystallographic data for furoic acid sulfonamide analogs (e.g., CAS 933690-52-9) are not publicly available, these defined unit cell parameters provide a verifiable identity marker for CAS 306936-43-6 that can distinguish it from structurally similar but crystallographically distinct analogs in solid-state applications.

X-ray crystallography Solid-state characterization Crystal structure Quality control

Purity Specifications and Vendor Comparison

2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is commercially available from multiple research chemical suppliers with documented purity specifications ranging from ≥95% (AKSci, Beyotime) to ≥97% (ChemScene) [1]. This consistency across independent vendors provides a verifiable procurement benchmark. In contrast, some furoic acid sulfonamide analogs, such as 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, are also supplied at 95% purity [2], but the absence of a methyl group and the different furan isomerism mean that purity alone does not confer equivalence. The molecular formula difference (C₁₀H₁₃NO₅S vs. C₉H₁₁NO₅S) and the resulting mass difference of 14.03 Da provide orthogonal analytical verification methods (e.g., LC-MS) to confirm identity and distinguish from 2-furoic acid analogs [2].

Purity specification Quality control Procurement benchmark Vendor comparison

Application Scenarios


CB1 Receptor Pharmacology & Target Engagement

This compound is directly applicable for CB1 receptor binding and functional studies where a defined affinity benchmark (Ki = 22 nM) is required for assay validation or comparator analysis [1]. The documented >454-fold selectivity over CB2 reduces the likelihood of confounding off-target effects in CB1-focused experiments, making it suitable for studies requiring a clean CB1-selective pharmacological tool [1].

SAR Studies of Sulfonyl Pyrrolidines

The compound's defined structural features—3-furoic acid core with 2-methyl substitution—provide a distinct SAR data point when compared to 2-furoic acid analogs (e.g., CAS 933690-52-9) . Researchers investigating how furan ring isomerism and methyl substitution affect receptor binding, physicochemical properties, or downstream functional activity can use this compound as a structurally characterized reference molecule [2].

Organic Synthesis & Medicinal Chemistry

As a carboxylic acid-containing building block with commercial availability at ≥95-97% purity, this compound can serve as a synthetic intermediate for amide coupling, esterification, or further derivatization of the furoic acid core . The distinct molecular mass (259.28 Da) and crystallographically defined solid-state structure provide quality control benchmarks for reaction monitoring and product characterization [3].

Crystallography & Solid-State Characterization

The compound's well-defined crystal structure—monoclinic system, space group P 2₁/c, with unit cell parameters a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°—makes it suitable for studies involving crystal engineering, hydrogen bonding network analysis, or polymorph screening in sulfonamide-containing small molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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